molecular formula C19H28O3 B12574869 3alpha,7alpha-Dihydroxyandrost-5-en-17-one CAS No. 502849-04-9

3alpha,7alpha-Dihydroxyandrost-5-en-17-one

Cat. No.: B12574869
CAS No.: 502849-04-9
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-VFELUIQASA-N
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Description

3alpha,7alpha-Dihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstanoids. It is characterized by the presence of hydroxyl groups at the 3alpha and 7alpha positions on the androst-5-en-17-one backbone. This compound is a derivative of dehydroepiandrosterone (DHEA) and is known for its biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). One common method is the biotransformation of DHEA using microbial strains such as Gibberella sp. and Absidia coerulea. These microorganisms catalyze the hydroxylation at the 7alpha position under optimized conditions, including specific media ingredients, culture time, and inoculum rate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar biotransformation techniques. The process involves the fermentation of DHEA with selected microbial strains, followed by extraction and purification of the desired product. The yield and efficiency of the process can be enhanced through optimization of fermentation parameters .

Chemical Reactions Analysis

Types of Reactions

3alpha,7alpha-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl groups to form corresponding ketones.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as NADP+ and reducing agents like NADPH. The reactions are typically carried out under controlled conditions to ensure the selective transformation of the compound .

Major Products

The major products formed from the oxidation of this compound include 3beta-hydroxy-5-androstene-7,17-dione. This product is formed through the oxidation of the 7alpha-hydroxyl group .

Scientific Research Applications

3alpha,7alpha-Dihydroxyandrost-5-en-17-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of genes involved in inflammatory and oxidative stress responses. Additionally, it acts as an antioxidant by inhibiting reactions brought about by dioxygen or peroxides .

Comparison with Similar Compounds

3alpha,7alpha-Dihydroxyandrost-5-en-17-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique biological properties and potential therapeutic applications.

Properties

CAS No.

502849-04-9

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3R,7S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1

InChI Key

OLPSAOWBSPXZEA-VFELUIQASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@H](C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O

Origin of Product

United States

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